[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Overview
Description
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 2-(Dicyclohexylphosphino)ethyl chloride with Trimethylamine: This reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain the pure compound.
Industrial Production Methods: Industrial production of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as column chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of phosphine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or potassium cyanide can be used under mild conditions.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution Products: Various substituted phosphine derivatives.
Oxidation Products: Phosphine oxides.
Reduction Products: Reduced phosphine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules and coordination compounds.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Drug Delivery: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Water Treatment: The compound is employed as a water treatment agent due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. In biological systems, it can interact with biomolecules through covalent or non-covalent interactions, leading to various biological effects.
Comparison with Similar Compounds
[2-(Diphenylphosphino)ethyl]trimethylammonium chloride: Similar structure but with phenyl groups instead of cyclohexyl groups.
[2-(Diisopropylphosphino)ethyl]trimethylammonium chloride: Similar structure but with isopropyl groups instead of cyclohexyl groups.
Uniqueness:
Steric Effects: The bulky cyclohexyl groups in [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride provide significant steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Solubility: The compound’s solubility in both water and organic solvents makes it versatile for various applications.
Stability: The presence of cyclohexyl groups enhances the compound’s stability compared to its analogs with smaller substituents.
Properties
IUPAC Name |
2-dicyclohexylphosphanylethyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NP.ClH/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h16-17H,4-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQXJKZPSRURO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCP(C1CCCCC1)C2CCCCC2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573805 | |
Record name | 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181864-78-8 | |
Record name | 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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